molecular formula C19H16F3N3O2 B2964414 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide CAS No. 1203071-85-5

4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide

Cat. No. B2964414
CAS RN: 1203071-85-5
M. Wt: 375.351
InChI Key: DWLLBAZUWJKUAF-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide, also known as ITMB, is a small molecule drug that has gained interest in scientific research due to its potential therapeutic applications. ITMB has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide has been extensively studied for its anti-tumor and anti-angiogenic activities. It has been found to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide has also been shown to suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action

The anti-tumor and anti-angiogenic effects of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide are believed to be mediated by its inhibition of the HIF-1α/VEGF signaling pathway. HIF-1α is a transcription factor that regulates the expression of VEGF, a key factor in angiogenesis. 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide has been found to inhibit the expression of HIF-1α and VEGF, leading to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide has been shown to reduce oxidative stress and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide is its low toxicity, which makes it a promising candidate for further drug development. However, the limited solubility of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide in water can pose a challenge for its use in in vivo experiments. Additionally, the mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide is not fully understood, which requires further investigation.

Future Directions

There are several future directions for the scientific research of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide. One potential application is in the treatment of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide has been found to inhibit the growth of retinal blood vessels in animal models, suggesting its potential as a therapeutic agent for diabetic retinopathy. Additionally, further studies are needed to investigate the potential of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide in combination with other anti-cancer drugs for enhanced therapeutic effects. Finally, the development of more efficient synthesis methods for 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide can improve its accessibility for further scientific research.

Synthesis Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide involves the condensation of 2-methoxy-5-(trifluoromethyl)aniline with 4-formylbenzoic acid, followed by the reaction with 1H-imidazole-1-carboxaldehyde under basic conditions. The final product is obtained by the reaction with benzoyl chloride. The purity and yield of 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide can be improved by recrystallization and column chromatography.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-27-17-7-6-15(19(20,21)22)10-16(17)24-18(26)14-4-2-13(3-5-14)11-25-9-8-23-12-25/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLLBAZUWJKUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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